molecular formula C18H15F3N4O2S B12031139 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 618880-00-5

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12031139
CAS No.: 618880-00-5
M. Wt: 408.4 g/mol
InChI Key: ISRCBBMOIILRNB-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C18H15F3N4O2S , is a fascinating member of the triazole family Its structure combines an allyl group, a furyl ring, and a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes::

    Allylation of 4H-1,2,4-triazole-3-thiol: The allyl group is introduced via an allylation reaction with 4H-1,2,4-triazole-3-thiol.

    Trifluoromethylation of Nitrobenzene: The trifluoromethylphenyl group is incorporated by reacting nitrobenzene with trifluoromethyl iodide.

    Amidation Reaction: The final step involves amidation of the resulting intermediate with N-[3-(trifluoromethyl)phenyl]acetamide.

Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The allyl group can undergo oxidation to form the corresponding allylic alcohol or aldehyde.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Allylation: Allyl bromide, base (e.g., NaOH or KOH).

    Trifluoromethylation: Trifluoromethyl iodide (CF3I), base (e.g., K2CO3).

    Amidation: Ammonium carbonate, acetic anhydride.

Major Products::
  • Allylation: 4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-thiol.
  • Trifluoromethylation: 3-(trifluoromethyl)phenylacetamide.

Scientific Research Applications

    Chemistry: Potential ligand for metal complexes.

    Biology: Investigate its interaction with enzymes or receptors.

    Medicine: Evaluate its pharmacological properties.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

618880-00-5

Molecular Formula

C18H15F3N4O2S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N4O2S/c1-2-8-25-16(14-7-4-9-27-14)23-24-17(25)28-11-15(26)22-13-6-3-5-12(10-13)18(19,20)21/h2-7,9-10H,1,8,11H2,(H,22,26)

InChI Key

ISRCBBMOIILRNB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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